molecular formula C8H15ClF2N2 B8053040 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride

1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride

Cat. No.: B8053040
M. Wt: 212.67 g/mol
InChI Key: MNFPCTMSUZHWTD-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride (CAS 1864979-29-2) is a high-value, heterocyclic building block extensively employed in pharmaceutical research and development. This compound features a piperidine core difluorinated at the 4-position and linked to an azetidine ring, a structural motif of significant interest in modern drug discovery. The incorporation of fluorine atoms and saturated nitrogen-containing rings is a established strategy to fine-tune the physicochemical properties, metabolic stability, and bioavailability of drug candidates. As such, this chemical serves as a critical synthetic intermediate for medicinal chemists working to create novel bioactive molecules, particularly for screening and lead optimization programs. The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental setups. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Data: - CAS Number: 1864979-29-2 - Molecular Formula: C8H15ClF2N2 - Molecular Weight: 212.67 g/mol - Storage: Recommended to be sealed and stored dry at 2-8°C Handling and Safety: Appropriate personal protective equipment should be worn. Refer to the Safety Data Sheet for comprehensive handling and hazard information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(azetidin-3-yl)-4,4-difluoropiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2.ClH/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;/h7,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFPCTMSUZHWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential in cancer therapy. It is part of a broader class of piperidine derivatives that exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing azetidine rings have shown promising results in inhibiting the growth of MLL leukemia cells, achieving IC50 values as low as 2 nM in specific cell lines . The structural modifications of piperidine derivatives often enhance their anticancer activity by improving selectivity and potency against tumor cells.

Neurodegenerative Disorders

Research indicates that compounds similar to 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride may possess properties that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . The introduction of piperidine moieties into drug candidates has been shown to improve brain exposure and enhance therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have demonstrated that modifications to the piperidine and azetidine rings can significantly influence biological activity. For example, the introduction of specific substituents can enhance lipophilicity and potency, making these compounds suitable for further development as therapeutic agents .

Table 1: Structure-Activity Relationship Insights

CompoundModificationsBiological ActivityIC50 (nM)
LEI-401Cyclopropylmethylamide + (S)-3-phenylpiperidineNAPE-PLD inhibition72
Compound 14Azetidine ring replacementMLL leukemia inhibition2
Compound 15Pyrrolidine ring substitutionMLL leukemia inhibition6

Case Study: Antibacterial Properties

Recent studies have explored the antibacterial potential of piperidine derivatives, including those similar to this compound. These compounds have exhibited activity against various Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against resistant strains like MRSA . This highlights the versatility of piperidine derivatives in addressing antibiotic resistance.

Case Study: Antiviral Activity

Another area of research focuses on the antiviral properties of compounds related to this compound. For instance, certain derivatives have shown effectiveness against influenza viruses, with significant reductions in viral load observed in animal models . This suggests potential applications in developing antiviral therapies.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a chemical synthesis or a biological system.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4,4-Difluoropiperidine Hydrochloride (CAS: 144230-52-4)

  • Molecular Formula : C₅H₁₀ClF₂N
  • Molecular Weight : 157.59 g/mol
  • Physical Properties : Melting point: 172–177°C; density: 1.222 g/cm³ .
  • Structural Differences : Lacks the azetidin-3-yl group, resulting in a simpler piperidine backbone.
  • Applications : Widely used as a building block in antiviral research, e.g., in the synthesis of AAK1/GAK inhibitors for dengue virus studies .
  • Synthetic Accessibility : High-yield (97%) reactions when coupled with bromo-isothiazolo-pyridine intermediates .
Property 1-(Azetidin-3-yl)-4,4-difluoropiperidine HCl 4,4-Difluoropiperidine HCl
Molecular Weight 249.13 g/mol 157.59 g/mol
Melting Point Not explicitly reported 172–177°C
Structural Complexity Higher (azetidine + piperidine) Lower (piperidine only)
Pharmacological Potential Enhanced rigidity for target binding Broader reactivity in synthesis

3,3-Difluoropyrrolidine Hydrochloride (CAS: 496807-97-7)

  • Molecular Formula : C₅H₉F₂N·HCl
  • Molecular Weight : 157.59 g/mol
  • Physical Properties : Melting point: ~240°C .
  • Structural Differences : Contains a 5-membered pyrrolidine ring instead of piperidine.
  • Applications : Used in antiviral compound synthesis but demonstrated significantly lower reaction yields (2%) compared to 4,4-difluoropiperidine derivatives .
  • Key Insight : The smaller pyrrolidine ring may introduce steric hindrance, reducing synthetic efficiency compared to piperidine analogs.

1-(2-Bromoethyl)-4,4-difluoropiperidine Hydrobromide (CAS: 2138280-09-6)

  • Structural Feature : Includes a bromoethyl substituent for further functionalization.
  • Applications : Serves as a precursor in medicinal chemistry for alkylation or cross-coupling reactions .
  • Comparison : The bromoethyl group enhances versatility but increases molecular weight (328.03 g/mol) and complexity compared to the azetidine variant .

Research Findings and Pharmacological Relevance

  • Synthetic Yield Variations : Substituting 4,4-difluoropiperidine with 3,3-difluoropyrrolidine in antiviral compound synthesis led to a drastic yield drop (97% → 2%), highlighting the critical role of ring size and fluorine positioning in reactivity .
  • Target Selectivity : The azetidine moiety in 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride may improve binding affinity to enzymes like AAK1/GAK due to restricted conformational flexibility .
  • Safety Profiles : Fluorinated piperidine/pyrrolidine derivatives generally carry hazards (e.g., H315: skin irritation; H335: respiratory sensitivity), necessitating careful handling .

Biological Activity

1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethyl group and an azetidine moiety. The structural formula can be represented as follows:

  • Chemical Formula : C8_{8}H12_{12}ClF2_{2}N2_{2}

This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor in various enzymatic pathways. Its activity can be summarized in the following areas:

  • Antiparasitic Activity : The compound has shown promising results against malaria parasites, particularly through inhibition of the proteasome pathway. Inhibition of the Pf20S proteasome has been correlated with reduced parasite growth, making it a candidate for further development as an antimalarial agent .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it demonstrated selective inhibition in MLL leukemia cells with IC50_{50} values around 2 nM, showcasing its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the compound's structure can enhance its biological activity. Key findings include:

  • Lipophilicity and Stability : Modifications that reduce lipophilicity while maintaining potency are crucial. For example, replacing certain groups with less lipophilic counterparts has been shown to improve metabolic stability without sacrificing activity against target enzymes .
  • Selectivity : The introduction of specific substituents has been linked to increased selectivity for target proteins. For instance, compounds with a morpholine substitution showed improved selectivity against human c20S compared to non-target interactions .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

  • Inhibition of Malaria Parasites : A study demonstrated that derivatives of this compound significantly inhibited parasite growth in vitro, with a high correlation between proteasome inhibition and antiparasitic activity (R² = 0.85) .
  • Cytotoxicity in Cancer Models : In vitro assays revealed that this compound exhibited potent cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50_{50} values lower than those of standard chemotherapeutics like 5-Fluorouracil .
  • Safety Profile : Toxicity studies in mouse models indicated a favorable safety profile at therapeutic doses, suggesting potential for clinical applications .

Data Tables

Activity Type Target IC50_{50} Value Notes
AntiparasiticPf20S ProteasomeVaries (nM range)High correlation with parasite growth inhibition
AnticancerMLL Leukemia Cells2 nMSelective over non-MLL leukemia cells
CytotoxicityMCF-7 Breast Cancer Cells17.02 μMComparison with 5-FU
SafetyMouse ModelHigh Dose ToleratedFavorable safety profile

Preparation Methods

Starting Materials and Reaction Design

The classical approach begins with azetidine-3-carboxylic acid derivatives and 4,4-difluoropiperidine precursors. Key steps include:

  • Nucleophilic substitution : Azetidine-3-amine reacts with 4,4-difluoropiperidine hydrochloride under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO.

  • Reductive amination : Catalytic hydrogenation (Pd/C or Ra-Ni) of Schiff bases formed between azetidine-3-carbaldehyde and 4,4-difluoropiperidine derivatives.

Table 1: Representative Reaction Conditions for Classical Routes

StepReagents/ConditionsYield (%)Purity (%)Source
Nucleophilic couplingCs₂CO₃, DMF, 90°C, 48h65≥96
Reductive aminationNaBH₃CN, MeOH, RT, 12h7892

Aziridine Ring-Opening/Azetidine Ring-Closure Strategies

Tandem Ring Transformation

Azetidine rings are constructed via aziridine intermediates. For example:

  • Aziridine ring-opening : 1,3-dihaloalkanes react with ammonia to form aziridines.

  • Azetidine ring-closure : Cyclization using agents like BF₃·Et₂O or TiCl₄ under anhydrous conditions.

Table 2: Key Parameters for Ring-Closure Reactions

SubstrateCatalystTemperature (°C)Time (h)Yield (%)
1,3-DibromopropaneBF₃·Et₂O0–25672
N-Boc-aziridineTiCl₄−78→251268

Fluorination Techniques

DAST vs. Morpholine Trifluoride

Fluorination of piperidine precursors is critical. Traditional methods use DAST (diethylaminosulfur trifluoride), but newer approaches employ morpholine trifluoride for improved safety.

Table 3: Fluorination Efficiency Comparison

ReagentSubstrateConversion (%)Byproducts (%)
DASTN-Boc-piperidone8515 (elimination)
Morpholine trifluorideN-Boc-piperidone925

Protection/Deprotection Strategies

Boc Protection and Hydrogenolysis

  • Boc protection : N-Boc-azetidine intermediates prevent unwanted side reactions during coupling.

  • Hydrogenolysis : Pd/C-mediated cleavage under H₂ (40–60 psi) removes protecting groups.

Table 4: Optimization of Deprotection Steps

ConditionCatalyst Loading (%)Time (h)Yield (%)
H₂ (40 psi), EtOH102489
H₂ (60 psi), MeOH201293

Process Optimization and Scalability

Factorial Design and Response Surface Methodology (RSM)

Critical parameters (temperature, solvent polarity, catalyst loading) are optimized using RSM. For example:

  • Solvent selection : DMF > DMSO > THF for nucleophilic substitution (96% conversion in DMF).

  • Temperature : 90°C maximizes yield while minimizing elimination byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

  • Elimination products : Common in fluorination steps; mitigated by using excess morpholine trifluoride.

  • Racemization : Chiral azetidine centers require low-temperature reactions (−78°C) to retain stereochemistry.

Hygroscopic Degradation

The hydrochloride salt is hygroscopic; storage under anhydrous N₂ and desiccants (e.g., P₂O₅) ensures stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride, and how do experimental design principles optimize yield?

  • Methodology : Traditional routes involve nucleophilic substitution or reductive amination for azetidine-piperidine coupling. Optimize yields via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading). Use response surface methodology (RSM) to identify critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be validated?

  • Methodology : Employ tandem techniques:

  • NMR : Use 19F^{19}\text{F} NMR to confirm difluoropiperidine substitution and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for azetidine-proton coupling .
  • HPLC-MS : Validate purity and molecular weight with reverse-phase chromatography coupled to high-resolution mass spectrometry (HRMS). Cross-check with elemental analysis for stoichiometric validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS-aligned guidelines:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/skin contact .
  • Store in airtight containers at 2–8°C to avoid hygroscopic degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts) be resolved during structural elucidation?

  • Methodology :

  • Cross-validation : Compare experimental NMR with DFT-calculated chemical shifts (Gaussian or ORCA software).
  • Isotopic labeling : Synthesize 15N^{15}\text{N}- or 2H^{2}\text{H}-labeled analogs to isolate coupling effects .
  • Dynamic NMR : Assess temperature-dependent spectra to detect conformational exchange broadening .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions (e.g., cross-coupling or photoredox catalysis)?

  • Methodology :

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to map potential energy surfaces for bond cleavage/formation.
  • Machine Learning : Train models on existing azetidine/piperidine reaction datasets to predict regioselectivity .
  • Solvent Effects : Apply COSMO-RS simulations to optimize solvent selection for desired reaction pathways .

Q. How do pH and temperature variations impact the compound’s stability in aqueous buffers, and how can degradation pathways be inhibited?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C, pH 1–13) and monitor via UPLC-PDA. Identify degradation products using HRMS/MS .
  • Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrin inclusion complexes to shield labile groups .

Q. What statistical approaches address contradictions in bioactivity data across in vitro and in vivo models?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Mechanistic PK/PD Modeling : Integrate pharmacokinetic (clearance, volume of distribution) and pharmacodynamic (receptor binding) parameters to reconcile discrepancies .

Methodological Frameworks

Designing a factorial experiment to optimize the compound’s solubility without altering bioactivity:

  • Methodology :

  • Factors : Co-solvents (PEG-400, DMSO), surfactants (Tween-80), pH.
  • Response Variables : Solubility (HPLC quantification), bioactivity (IC50_{50} in cell assays).
  • Analysis : Use a 2k^k factorial design with ANOVA to identify significant interactions. Apply desirability functions for multi-objective optimization .

Validating the compound’s receptor-binding mechanism amid conflicting molecular docking results:

  • Methodology :

  • Ensemble Docking : Simulate multiple protein conformations (MD trajectories) to account for flexibility.
  • SPR/BLI Validation : Confirm binding kinetics (kon_{\text{on}}, koff_{\text{off}}) using surface plasmon resonance or bio-layer interferometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.